Rubidium fluoborate
CAS No.: 108596-38-9
Cat. No.: VC0028178
Molecular Formula: BF4Rb
Molecular Weight: 172.2724128
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108596-38-9 |
|---|---|
| Molecular Formula | BF4Rb |
| Molecular Weight | 172.2724128 |
Introduction
Chemical Identity and Nomenclature
Basic Identification
Rubidium tetrafluoroborate (RbBF₄) represents an important inorganic salt in the family of metal tetrafluoroborates. The compound consists of rubidium cations (Rb⁺) and tetrafluoroborate anions (BF₄⁻), forming an ionic compound with well-defined properties. Rubidium tetrafluoroborate is identified by the CAS Registry Number 18909-68-7 and has a PubChem CID of 23696894 . The compound is also registered with EC Number 242-660-4, providing standardized identification within chemical regulatory frameworks . This systematic categorization enables researchers and industrial chemists to reliably reference the compound across different chemical databases and literature sources.
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific literature and commercial contexts. Common synonyms include rubidium fluoroborate, which appears frequently in both commercial and scientific contexts . Other accepted nomenclature includes more formal systematic names such as "rubidium(1+);tetrafluoroborate" and "Borate(1-), tetrafluoro-, rubidium" . Additional designations found in chemical databases include "rubidium boron fluoride" and "rubidium tetrafluoroborate(1-)" . These various nomenclature options reflect the compound's presence across different chemical disciplines and applications, with each name emphasizing particular aspects of its chemical composition or structural characteristics.
Physical Properties
Appearance and Basic Physical Characteristics
Rubidium tetrafluoroborate exists as an orthorhombic crystalline solid at standard temperature and pressure . The compound appears as a white to off-white crystalline material with physical characteristics typical of ionic salts. Like many inorganic fluoride compounds, it possesses a well-defined crystalline structure that contributes to its material properties. The physical appearance and handling characteristics of rubidium tetrafluoroborate make it recognizable among laboratory chemicals, though special care must be taken due to its potential sensitivity to atmospheric moisture and its ionic nature. These physical attributes influence both its laboratory handling procedures and potential industrial applications.
Solubility and Density
The solubility of rubidium tetrafluoroborate in water is temperature-dependent, measuring 0.55 g per 100 g of water at 20°C and increasing to 1.00 g per 100 g of water at 100°C . This moderate solubility in water is characteristic of many metal tetrafluoroborates and influences its purification methods and potential applications. The density of rubidium tetrafluoroborate is 2.82 g/cm³ at 20°C, reflecting its compact crystal structure and the relatively high atomic weight of rubidium . This density value is important for various analytical calculations and material applications where mass-volume relationships are significant. The solubility profile suggests that recrystallization from hot water could be a viable purification method for this compound.
Crystal Structure
Crystallographic Parameters
Rubidium tetrafluoroborate crystallizes in an orthorhombic crystal system with the Hermann-Mauguin space group symbol Pnma (space group number 62) . The unit cell parameters have been determined through X-ray crystallography, with dimensions a = 9.07 Å, b = 5.6 Å, and c = 7.23 Å, while all angles α, β, and γ are 90°, consistent with the orthorhombic system . The crystal structure contains four formula units per unit cell (Z = 4) with a Z' value of 0.5, indicating specific symmetry relationships within the asymmetric unit. These crystallographic parameters were determined through detailed structural analysis and reported in research by Hoard and Blair, published in the Journal of the American Chemical Society in 1935, demonstrating the long-standing scientific interest in this compound . The well-defined crystallographic data facilitates understanding of the compound's physical properties and reactivity patterns.
Structural Comparison with Related Compounds
Unlike rubidium fluoride (RbF), which adopts a cubic crystal structure with rock-salt structure (space group Fm3m, no. 225) , rubidium tetrafluoroborate exhibits the more complex orthorhombic arrangement. This structural difference reflects the influence of the larger, tetrahedral BF₄⁻ anion compared to the spherical F⁻ anion in RbF. The orthorhombic structure of rubidium tetrafluoroborate is typical for many alkali metal tetrafluoroborates, though specific lattice parameters vary based on the cation size. The crystal packing arrangement accommodates the tetrahedral BF₄⁻ anions while maintaining appropriate charge-balancing distances to the Rb⁺ cations. This structural organization influences physical properties such as cleavage planes, solubility, and thermal expansion behavior.
Spectroscopic Characteristics
Infrared and Raman Spectroscopy
Rubidium tetrafluoroborate exhibits characteristic spectroscopic properties that provide valuable information about its molecular structure and bonding. According to PubChem data, the compound has documented FTIR (Fourier Transform Infrared) and ATR-IR (Attenuated Total Reflection Infrared) spectra that serve as reference standards for identification and analysis . Additionally, FT-Raman spectra have been recorded using a Bio-Rad FTS 175C with Raman accessory . These spectral fingerprints are particularly useful for qualitative analysis and structural confirmation of the tetrafluoroborate anion, which shows characteristic B-F stretching and bending vibrations. The tetrahedral BF₄⁻ anion typically shows strong absorption bands in the infrared region associated with B-F stretching modes, while Raman spectroscopy can provide complementary structural information about the ionic lattice vibrations.
Analytical Applications of Spectroscopy
Preparation and Chemical Properties
Chemical Reactivity and Stability
Comparison with Related Compounds
Comparison with Other Metal Tetrafluoroborates
Data Tables and Specifications
Physical and Chemical Properties
Crystallographic Data
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